Infigratinib

Kinase Inhibition FGFR Signaling Biochemical Assay

Select Infigratinib (BGJ398) for kinase research requiring potent, selective FGFR1-3 inhibition with minimal FGFR4/VEGFR2 off-target engagement. Sub-nanomolar IC50 values (FGFR1: 0.9 nM, FGFR2: 1.4 nM, FGFR3: 1.0 nM) and >40-fold selectivity surpass erdafitinib and derazantinib at FGFR3. Its reversible ATP-competitive mechanism establishes the reference standard for acquired resistance studies versus covalent FGFR inhibitors (e.g., futibatinib). Clinically validated in FGFR2-fusion cholangiocarcinoma, delivering translational confidence for PDX and xenograft models.

Molecular Formula C26H31Cl2N7O3
Molecular Weight 560.5 g/mol
CAS No. 872511-34-7
Cat. No. B612010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfigratinib
CAS872511-34-7
SynonymsNVPBGJ398;  NVPBGJ 398;  NVPBGJ-398;  BGJ398;  BGJ-398;  BG J398;  Infigratinib.
Molecular FormulaC26H31Cl2N7O3
Molecular Weight560.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl
InChIInChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)
InChIKeyQADPYRIHXKWUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Infigratinib (BGJ398) CAS 872511-34-7: FGFR1-3 Selective Kinase Inhibitor for Targeted Oncology Research Procurement


Infigratinib (BGJ398) is an orally bioavailable, ATP-competitive small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, with IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM in cell-free assays, respectively [1]. It exhibits approximately 40-fold selectivity for FGFR1-3 over FGFR4 (IC50 = 60 nM) and VEGFR2, with minimal activity against a panel of other kinases including Abl, Fyn, Kit, Lck, Lyn, and Yes . Developed by Novartis and commercialized by QED Therapeutics, infigratinib received accelerated FDA approval in May 2021 for previously treated, unresectable, locally advanced or metastatic cholangiocarcinoma harboring an FGFR2 fusion or other rearrangement, though this approval was subsequently withdrawn [2].

Infigratinib Procurement: Why Class-Substitution with Pan-FGFR or Irreversible Inhibitors Fails Without Evidence-Based Selection


Within the FGFR inhibitor class, agents diverge significantly in their kinase selectivity profiles, binding mechanisms, and clinical efficacy across specific FGFR alterations. Pemigatinib, erdafitinib, futibatinib, and derazantinib each possess distinct binding kinetics and inhibitory spectra that preclude simple interchangeability for research or therapeutic applications [1]. For instance, futibatinib binds covalently and irreversibly to FGFR, conferring distinct activity against certain resistance mutations, while derazantinib exhibits multi-kinase activity including RET and PDGFRβ inhibition [2]. The quantifiable differences in biochemical potency, cellular selectivity, in vivo efficacy, and clinical outcomes necessitate a comparator-driven, evidence-based procurement decision rather than generic class-substitution [3].

Infigratinib Procurement Guide: Head-to-Head Comparative Evidence for Scientific Selection vs. Alternative FGFR Inhibitors


FGFR1-3 Biochemical Potency: Infigratinib vs. Pemigatinib, Erdafitinib, Derazantinib, Futibatinib

In cell-free enzymatic assays, infigratinib exhibits sub-nanomolar potency against FGFR1 (0.9 nM) and FGFR3 (1.0 nM), and low nanomolar potency against FGFR2 (1.4 nM) [1]. In direct comparison across multiple studies, infigratinib's FGFR1 IC50 (0.9 nM) is comparable to pemigatinib (0.4 nM) but notably more potent than erdafitinib (1.2 nM), derazantinib (4.5 nM), futibatinib (3.9 nM), rogaratinib (11.2 nM), and Debio 1347 (9.3 nM) [2]. Against FGFR2, infigratinib (1.4 nM) shows similar potency to futibatinib (1.3 nM) and is superior to erdafitinib (2.5 nM) and Debio 1347 (7.6 nM) [2]. For FGFR3, infigratinib (0.9-1.0 nM) demonstrates superior potency compared to pemigatinib (1.2 nM), futibatinib (1.6 nM), erdafitinib (3 nM), derazantinib (4.5 nM), rogaratinib (19 nM), and Debio 1347 (22 nM) [2].

Kinase Inhibition FGFR Signaling Biochemical Assay Oncology Drug Discovery

FGFR Selectivity Ratio: Infigratinib vs. Futibatinib and Derazantinib Off-Target Profiles

Infigratinib exhibits a 60-fold selectivity window between FGFR1-3 (IC50 ≈ 1 nM) and FGFR4 (IC50 = 60 nM), and demonstrates >40-fold selectivity against VEGFR2 . In contrast, derazantinib is a multi-kinase inhibitor that potently targets RET (IC50 = 3.0 nM), DDR2 (IC50 = 3.6 nM), PDGFRβ (IC50 = 4.1 nM), KIT (IC50 = 8.2 nM), and VEGFR1 (IC50 = 11 nM) in addition to FGFR [1]. Futibatinib, an irreversible covalent inhibitor, shows broad pan-FGFR activity with FGFR4 IC50 = 8.3 nM (only ~8-fold selectivity vs FGFR1-3) [2]. The narrow selectivity profile of infigratinib translates to reduced off-target kinase engagement compared to derazantinib and futibatinib .

Kinase Selectivity Off-Target Effects FGFR4 VEGFR2 Multi-Kinase

Clinical Efficacy in FGFR2-Fusion Cholangiocarcinoma: Phase 2 ORR of Infigratinib vs. Pemigatinib and Futibatinib

In a phase 2 multicenter open-label study of 108 patients with previously treated, advanced cholangiocarcinoma harboring FGFR fusions/rearrangements (77% with FGFR2 fusions), infigratinib achieved a confirmed objective response rate (ORR) of 23.1% (1 complete response, 24 partial responses) and a disease control rate of 84.3% [1]. The median progression-free survival was 7.0 months [1]. In cross-trial comparison, pemigatinib demonstrated ORR of 36% (mPFS 6.9 months) in a similar phase 2 study of FGFR2 fusion/rearrangement CCA, while futibatinib showed ORR of 25% in the FGFR2 fusion subgroup of a phase 1 dose-expansion cohort [2]. Both infigratinib and pemigatinib achieved ORRs substantially higher than the ~5-10% expected with second-line chemotherapy in this population [3].

Cholangiocarcinoma FGFR2 Fusion Phase 2 Clinical Trial Objective Response Rate Oncology

Phase 3 Frontline Comparative Efficacy: Infigratinib vs. Gemcitabine/Cisplatin in FGFR2-Rearranged CCA (PROOF 301)

The PROOF 301 phase 3 randomized trial compared infigratinib (125 mg, days 1-21 of 28-day cycle) versus gemcitabine (1000 mg/m²) plus cisplatin (25 mg/m²) as first-line treatment for advanced/metastatic cholangiocarcinoma with FGFR2 gene fusions/rearrangements [1]. Although the trial was terminated early (48 patients enrolled from 1127 pre-screened over 40 months), infigratinib demonstrated an objective response rate of 37.9% compared to 15.8% for gemcitabine/cisplatin [2]. Median progression-free survival was 7.4 months with infigratinib versus 8.0 months with chemotherapy [2]. Grade 3-4 adverse events occurred in 79.3% of infigratinib-treated patients versus 58.8% in the chemotherapy arm [2].

Phase 3 Clinical Trial First-Line Therapy FGFR2 Rearrangement Cholangiocarcinoma Randomized Controlled Trial

In Vivo Xenograft Efficacy: Infigratinib Tumor Volume Reduction Across Multiple FGFR-Driven Solid Tumor Models

In patient-derived xenograft (PDX) models of cholangiocarcinoma harboring FGFR2 fusions (FGFR2-TTC28 and FGFR2-TRA2B fusions), infigratinib treatment resulted in significant tumor regression and decreased cell proliferation [1]. Across a panel of xenograft models including cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma with FGFR alterations, infigratinib treatment consistently reduced tumor volume compared to vehicle control [2]. In a comparative preclinical study of gastrointestinal stromal tumor (GIST) PDX models, infigratinib was evaluated alongside dovitinib (pan-TKI) with or without binimetinib, demonstrating differential efficacy depending on the specific molecular background and imatinib sensitivity/resistance status of the model [3].

Patient-Derived Xenograft Preclinical Efficacy FGFR Fusion In Vivo Pharmacology Tumor Models

FGFR3-Targeted Adjuvant Therapy: Infigratinib vs. Placebo Phase 3 Disease-Free Survival in Urothelial Carcinoma (PROOF 302)

The PROOF 302 phase 3 randomized trial evaluated infigratinib (125 mg daily, days 1-21 of 28-day cycle, maximum 13 cycles) versus placebo as adjuvant therapy in patients with high-risk resected invasive urothelial carcinoma harboring FGFR3 mutations or fusions [1]. The trial failed to meet its accrual target (39 patients enrolled from 822 pre-screened, versus 218 planned) and was terminated early [2]. No significant differences were observed in centrally assessed disease-free survival (primary endpoint), metastasis-free survival, or overall survival between the infigratinib and placebo arms [2]. Grade 3/4 adverse events were more frequent in the infigratinib arm (35% vs. 16% with placebo) [2].

Adjuvant Therapy Urothelial Carcinoma FGFR3 Mutation Phase 3 Clinical Trial Disease-Free Survival

Infigratinib Procurement Decision Guide: Validated Research Applications Based on Quantitative Comparative Evidence


Biochemical and Cellular Profiling of FGFR1-3 Selective Inhibition

Infigratinib is optimally suited for biochemical kinase assays and cellular models requiring potent, selective FGFR1-3 inhibition with minimal FGFR4 or VEGFR2 engagement. Its sub-nanomolar potency at FGFR1 and FGFR3 (IC50 = 0.9-1.0 nM) and >40-fold selectivity versus FGFR4 and VEGFR2 [1] provide a clean tool for dissecting FGFR1-3 specific signaling pathways. For studies requiring pan-FGFR inhibition (including FGFR4), futibatinib or erdafitinib may be more appropriate; for multi-kinase profiling including RET/PDGFRβ, derazantinib is a relevant comparator [2].

Preclinical In Vivo Models of FGFR2 Fusion-Driven Cholangiocarcinoma

Based on validated phase 2 clinical efficacy (ORR 23.1%, mPFS 7.0 months) [1] and phase 3 randomized data versus chemotherapy (ORR 37.9% vs. 15.8%) [2], infigratinib serves as a clinically validated reference compound for PDX and xenograft models of FGFR2 fusion-positive cholangiocarcinoma. Researchers should note that pemigatinib achieved a numerically higher ORR (36%) in a similar phase 2 population, which may inform comparator selection in head-to-head preclinical studies [3].

FGFR3-Driven Solid Tumor Models Excluding Adjuvant Urothelial Carcinoma

Infigratinib demonstrates superior biochemical potency at FGFR3 (IC50 = 1.0 nM) compared to erdafitinib (3 nM), derazantinib (4.5 nM), and futibatinib (1.6 nM) [1]. This potency advantage supports its use in FGFR3-driven preclinical models (e.g., bladder cancer cell lines, FGFR3-mutant xenografts). However, procurement for adjuvant urothelial carcinoma research is not supported by clinical evidence: the phase 3 PROOF 302 trial showed no disease-free survival benefit over placebo in this setting [2].

Resistance Mechanism Studies: Reversible FGFR Inhibition Baseline

Infigratinib's reversible ATP-competitive binding mechanism [1] positions it as an ideal baseline comparator for studies of acquired resistance to FGFR inhibitors. Futibatinib (covalent irreversible inhibitor) demonstrates activity against certain infigratinib-resistant FGFR2 mutations [2], and cross-resistance studies have documented patients progressing on infigratinib who subsequently responded to futibatinib [3]. This established resistance paradigm supports infigratinib's use as the reference reversible FGFR inhibitor in resistance mechanism elucidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Infigratinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.